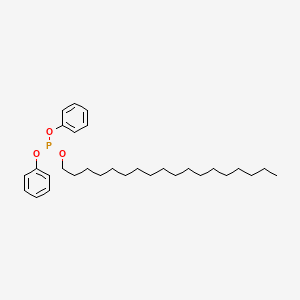
3-Methoxy-5-pentyl-2-prenylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-pentyl-2-prenylphenol is an organic compound with the molecular formula C20H30O2. It is a useful compound in various fields of scientific research, particularly in life sciences .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-pentyl-2-prenylphenol can involve several steps, including the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
3-Methoxy-5-pentyl-2-prenylphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
科学研究应用
3-Methoxy-5-pentyl-2-prenylphenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of 3-Methoxy-5-pentyl-2-prenylphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Methoxy-5-methylphenol: Another phenolic compound with similar structural features.
2-Methoxy-4-pentylphenol: A compound with a similar alkyl chain but different substitution pattern on the aromatic ring.
Uniqueness
3-Methoxy-5-pentyl-2-prenylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, pentyl, and prenyl groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C17H26O2 |
|---|---|
分子量 |
262.4 g/mol |
IUPAC 名称 |
3-methoxy-2-(3-methylbut-2-enyl)-5-pentylphenol |
InChI |
InChI=1S/C17H26O2/c1-5-6-7-8-14-11-16(18)15(10-9-13(2)3)17(12-14)19-4/h9,11-12,18H,5-8,10H2,1-4H3 |
InChI 键 |
FCNLMUQPSJEBQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
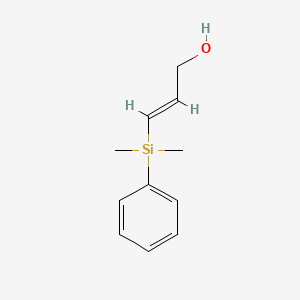

![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
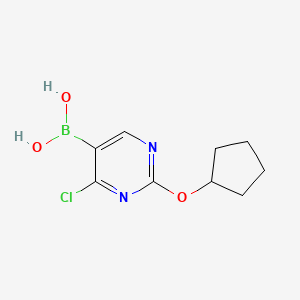
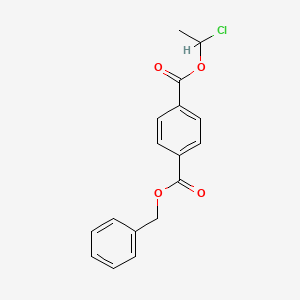
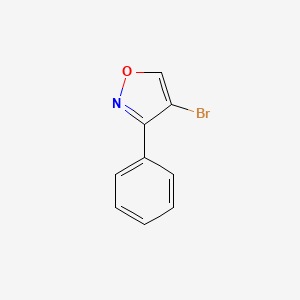
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
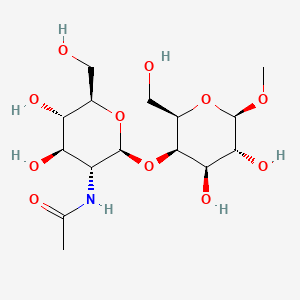
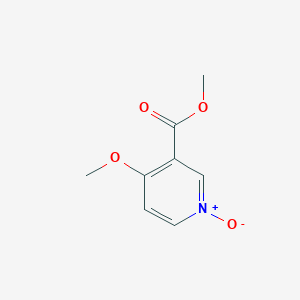
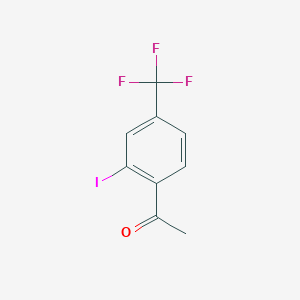
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester](/img/structure/B14082130.png)
